Gallium diethylamide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
gallium;diethylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYORTJMAUFROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30GaN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Coordination Chemistry
Electronic Structure and Chemical State Characterization
The electronic structure and chemical state of Gallium diethylamide are crucial for understanding its reactivity and properties. Spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are instrumental in providing this detailed information.
X-ray Photoelectron Spectroscopy (XPS) for Gallium Oxidation State and Environment
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the sample. For this compound, XPS can elucidate the oxidation state of gallium and the nature of its chemical environment, particularly the bonding interactions with nitrogen from the diethylamide ligand. The technique involves irradiating the sample with X-rays, causing the emission of photoelectrons from core atomic orbitals. The kinetic energy of these emitted electrons is measured, which, in conjunction with the known energy of the incident X-rays, allows for the determination of the binding energy of the core electrons. Binding energies are characteristic of specific elements and their chemical environments, allowing for the identification of different chemical states and oxidation levels.
The core levels typically analyzed for gallium are the Ga 2p and Ga 3d orbitals. The Ga 2p region exhibits significant spin-orbit splitting, with the Ga 2p3/2 and Ga 2p1/2 components providing distinct signals. Similarly, the Ga 3d core level also shows spin-orbit splitting. The precise binding energy values for these core levels are sensitive to the chemical environment, including the oxidation state of gallium and the nature of the ligands bonded to it. For instance, the Ga-N bond in gallium amides like this compound would be expected to yield characteristic binding energies that differ from those observed in gallium oxides or halides due to variations in electron density around the gallium atom. While specific XPS data for this compound are not detailed in the provided literature, general XPS studies on molecular gallium compounds indicate that the Ga 2p3/2 and Ga 3d5/2 binding energies are valuable for chemical state determination rsc.org.
Table 1: Representative Gallium Binding Energies from XPS Studies
| Core Level | Chemical State | Binding Energy (eV) | Related Snippet(s) |
| Ga 2p3/2 | Elemental Gallium | 1116.7 | thermofisher.com, thermofisher.com |
| Ga 3d5/2 | Elemental Gallium | 18.7 | thermofisher.com, thermofisher.com |
| Ga 2p3/2 | Gallium Oxide (Ga2O3) | ~1118.0 – 1118.4 | thermofisher.com, thermofisher.com, scirp.org |
| Ga 3d5/2 | Gallium Oxide (Ga2O3) | ~20.5 – 20.9 | thermofisher.com, thermofisher.com |
| Ga 2p3/2 | Gallium-Oxygen Bond (e.g., in Ga2O) | ~1117.8 | researchgate.net |
The interpretation of XPS spectra involves analyzing peak positions, shapes, and intensities. For compounds like this compound, the Ga 2p3/2 and Ga 3d5/2 peaks would be expected to exhibit symmetric lineshapes, characteristic of compounds rather than elemental forms thermofisher.comthermofisher.com.
X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information
X-ray Absorption Spectroscopy (XAS) is a powerful technique that probes the electronic structure and local atomic environment around a specific element in a material lightsource.caarxiv.org. XAS measurements are typically divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS).
The XANES region, occurring at energies immediately above the absorption edge, is highly sensitive to the electronic structure of the absorbing atom. It provides information about the oxidation state, the nature of the chemical bonds, and the coordination geometry around the gallium center lightsource.caarxiv.orgwashington.edu. Changes in the electron density around gallium, influenced by its oxidation state and the electron-donating or -withdrawing properties of the diethylamide ligand, will manifest as shifts in the XANES edge position. Furthermore, features in the pre-edge region can be directly correlated with the coordination geometry of the gallium atom washington.edu.
The EXAFS region, extending to higher energies beyond the XANES region, provides quantitative information about the local atomic structure. By analyzing the oscillations in the EXAFS spectrum, one can determine accurate bond lengths, the types of neighboring atoms, and their coordination numbers lightsource.caarxiv.org. This allows for a detailed mapping of the immediate coordination sphere of the gallium atom in this compound, revealing the distances to the coordinating nitrogen atoms and the number of such ligands.
Together, XANES and EXAFS provide complementary information, enabling a comprehensive understanding of the electronic configuration and the local atomic arrangement in this compound.
Coordination Motifs and Aggregate Structures
The coordination chemistry of this compound is characterized by the way gallium atoms associate with each other and with the diethylamide ligands, leading to various structural motifs.
Monomeric, Dimeric, and Oligomeric Forms of Gallium Amides
Gallium amides, including those with diethylamide ligands, can exist in different aggregation states, ranging from monomeric units to dimeric, oligomeric, or polymeric structures. The specific form adopted is often dictated by a combination of factors, including the steric bulk and electronic properties of the amide ligand, as well as reaction conditions and the presence of other co-ligands.
Influence of Ligand Sterics and Electronics on Coordination Number and Geometry
The coordination number and geometry around a metal center, such as gallium in this compound, are profoundly influenced by the steric and electronic properties of its ligands numberanalytics.comyork.ac.ukresearchgate.net. The diethylamide ligand (–NEt2) possesses characteristics that impact the coordination sphere of gallium.
Electronic Effects: The nitrogen atom of the diethylamide ligand acts as a Lewis base, donating electron density to the gallium center through a coordinate covalent bond. The electronic properties of the ligand, including its sigma-donating ability, can influence the electron density at the gallium atom, thereby affecting its reactivity and its preference for certain coordination numbers and geometries numberanalytics.comresearchgate.net. While the diethylamide ligand is primarily considered a sigma-donor, subtle electronic effects can also play a role in stabilizing specific coordination environments.
Compound List:
This compound (Ga(NEt2)3): The primary subject of this article.
[t-Bu(H)Ga(μ-NEt2)]2: A dimeric gallium hydride featuring diethylamide bridges, discussed in the context of aggregation.
[Cl2Ga(μ-NEt2)]2: A dimeric gallium chloride with diethylamide bridges.
[t-Bu(Cl)Ga(μ-NEt2)]2: A dimeric gallium chloride derivative with diethylamide bridges.
Lithium diethylamide (LiNEt2): A reagent used in the synthesis of gallium amides.
Gallium(III) chloride (GaCl3): A common precursor in gallium chemistry.
Gallium oxide (Ga2O3): A reference compound in XPS studies of gallium.
Gallium arsenide (GaAs): A reference compound in XPS studies of gallium.
Gallium suboxide (Ga2O): A reference compound in XPS studies of gallium.
Reactivity Profiles and Mechanistic Investigations of Gallium Amide Complexes
Fundamental Reaction Pathways of Gallium Amides
Gallium amides are versatile reagents in organometallic chemistry, exhibiting a range of fundamental reaction pathways that allow for the formation of new bonds and molecular architectures. The reactivity of these complexes is largely governed by the nature of the substituents on both the gallium and nitrogen atoms, as well as the reaction conditions.
Ligand exchange is a fundamental process in the chemistry of metal complexes, involving the replacement of one ligand by another. wikipedia.org In the context of gallium amide complexes, these reactions are crucial for the synthesis of new derivatives and for understanding their reaction mechanisms. While specific studies detailing ligand exchange reactions directly involving gallium diethylamide are not extensively documented in the reviewed literature, the general principles of ligand substitution at metal centers can be applied.
Ligand substitution reactions can proceed through various mechanisms, including dissociative, associative, and interchange pathways. wikipedia.org In a dissociative mechanism, a ligand first detaches from the metal center, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the initial formation of a bond between the incoming ligand and the metal center, creating a higher-coordinate intermediate before the departure of the leaving group. wikipedia.org The interchange mechanism is a concerted process where bond-making and bond-breaking occur simultaneously. wikipedia.org For gallium complexes, which are typically three- or four-coordinate, the specific pathway would be influenced by steric and electronic factors.
Alkylation Reactions: The alkylation of amides is a significant transformation in organic synthesis. u-tokyo.ac.jprsc.org While direct alkylation studies on this compound were not found in the provided search results, related research on other metal amides provides insight into potential reactivity. Generally, the N-alkylation of amides requires the initial deprotonation of the N-H bond to form a more nucleophilic amide anion, which can then react with an alkylating agent. u-tokyo.ac.jpmdpi.com Given that this compound already possesses a Ga-N bond, its reactivity in alkylation would likely involve the cleavage of this bond or reactions at the gallium center.
Hydride Formation: Gallium hydrides are important reagents in synthesis. A relevant example of hydride formation involving a diethylamide ligand is the synthesis of the dimeric tert-butylgallium hydride-diethylamide, [t-Bu(H)Ga(μ-NEt2)]2. This compound was prepared from the reaction of [t-Bu(Cl)Ga(μ-NEt2)]2 with tert-butyllithium (t-BuLi). This reaction represents a rare instance of using t-BuLi to form a hydride. acs.org The resulting gallium hydride is noted for its air stability. acs.org
Reduction Reactions: The reduction of amides typically yields amines through the action of strong reducing agents like lithium aluminum hydride (LiAlH4), which converts the carbonyl group to a methylene group. nih.govnih.govnih.gov Gallium(I) species are also known to act as reducing agents in various chemical transformations. nih.gov However, specific studies on the reduction of the amide ligand within this compound itself are not detailed in the provided literature. The stability of the Ga-N bond would be a key factor in such reactions.
Insertion Reactions: Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center combine. wikipedia.org This process involves an unsaturated ligand, such as an alkene or alkyne, inserting into a metal-ligand bond. libretexts.org While specific examples of migratory insertion reactions involving this compound are not explicitly detailed, the synthesis of gallium amide complexes can involve related reaction types. For instance, the reaction of a gallium bis-amido complex with alkynes can lead to the addition of the alkyne across the Ga-N-C fragment, forming new carbon-carbon and carbon-gallium bonds. researchgate.net
Elimination Reactions: Elimination reactions are the reverse of insertion reactions and are crucial in many synthetic pathways. A notable example involving a diethylgallium amide is the cyclopentadiene elimination reaction. Diethylgallium amides, including [Et2GaNEt2]2, have been synthesized in high yields at room temperature through the elimination of cyclopentadiene from Et2Ga(C5H5) and the corresponding amine. acs.org This reaction is reversible, and the removal of cyclopentadiene is necessary to drive the reaction towards the formation of the gallium amide product. acs.org Another important elimination process is β-hydride elimination, where a metal-alkyl complex converts into a metal-hydride and an alkene. This reaction requires a vacant coordination site cis to the alkyl group. wikipedia.orgyoutube.com
| Precursor | Reagent | Product | Reaction Type | Yield (%) | Reference |
| Et2Ga(C5H5) | HNEt2 | [Et2GaNEt2]2 | Cyclopentadiene Elimination | High | acs.org |
| [t-Bu(Cl)Ga(μ-NEt2)]2 | t-BuLi | [t-Bu(H)Ga(μ-NEt2)]2 | Hydride Formation | - | acs.org |
Catalytic Reactivity of Gallium Amide Species
Gallium complexes, including those with amide ligands, have emerged as effective catalysts in a variety of organic transformations. Their Lewis acidic nature and the reactivity of the metal-ligand bonds are key to their catalytic activity.
Hydroamination: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. openochem.org While gallium-catalyzed hydroamination has been explored, specific studies detailing the use of this compound as a catalyst are limited in the provided results. Gallium(III) triflate has been shown to catalyze the reductive amination of aldehydes, a related C-N bond-forming reaction. researchgate.net Titanium-based catalysts are also highly effective for the hydroamination of alkynes. acs.org
Hydroaminoalkylation: This reaction involves the addition of a C-H bond adjacent to a nitrogen atom across an olefin. Tantalum and titanium complexes have been shown to be effective catalysts for this transformation. nih.govnih.govnih.govresearchgate.netubc.ca The mechanism often involves the formation of an η2-imine complex. nih.govnih.gov While gallium amides have been investigated in other catalytic reactions, their specific application in hydroaminoalkylation is not well-documented in the available literature.
Gallium complexes have shown significant promise as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactide (PLA) and polycaprolactone (PCL). bohrium.comresearchgate.netmdpi.comnih.gov The mechanism typically follows a coordination-insertion pathway, where the monomer coordinates to the Lewis acidic gallium center and then inserts into the gallium-alkoxide or gallium-amide bond, which acts as the initiating group. mdpi.com
While there is extensive research on various gallium complexes in ROP, direct studies employing this compound as the primary catalyst are not explicitly detailed in the provided search results. However, gallium complexes with aminobisphenolate ligands containing Ga-NMe2 fragments have been shown to be extremely active initiators for the ROP of ε-caprolactone, even at room temperature, and highly active for the ROP of L-lactide. nih.gov Computational studies on gallium aminobisphenolate initiators suggest that for the copolymerization of ε-caprolactone and L-lactide, the polymerization of ε-caprolactone may proceed faster. mdpi.comnih.govresearchgate.net The catalytic activity is influenced by the nature of the ligands attached to the gallium center.
| Monomer | Catalyst System | Polymer | Key Findings | Reference |
| ε-Caprolactone (CL) | Gallium aminobisphenolate with Ga-NMe2 | Polycaprolactone (PCL) | Extremely high activity at room temperature. | nih.gov |
| L-Lactide (L-LA) | Gallium aminobisphenolate with Ga-NMe2 | Polylactide (PLA) | Highly active. | nih.gov |
| ε-Caprolactone (CL) and L-Lactide (LA) | Methoxygallium complex with amino(bis)phenolate ligand | Poly(CL-co-LA) | DFT simulations predict faster polymerization of CL. | mdpi.com |
Gallium Amides in Dehydrogenation Catalysis
The direct application of this compound as a catalyst in dehydrogenation reactions is not extensively documented in scientific literature. However, the broader role of gallium-containing materials in catalysis, particularly for alkane dehydrogenation, is well-established. Gallium-modified zeolites, for instance, are known to catalyze the dehydrogenation of light alkanes. rsc.org In these heterogeneous systems, the active species are believed to be gallium cations, and their coordination environment and oxidation state under reaction conditions are crucial for catalytic activity. rsc.org
While homogeneous catalysis by discrete gallium amide complexes for dehydrogenation is less common, the fundamental reactivity of the Ga-N bond suggests potential for such applications. The polarity of the Ga-N bond could facilitate heterolytic cleavage of C-H or N-H bonds, a key step in many dehydrogenation mechanisms. Theoretical and experimental studies on related metal amide systems have shown their capability to activate small molecules. However, without specific studies on this compound, its catalytic activity in dehydrogenation remains a matter of speculation based on the general reactivity of gallium complexes.
Precursor Decomposition and Transformation Mechanisms
Gallium amide complexes, including by extension this compound, are of interest as precursors for the deposition of gallium-containing thin films, such as gallium nitride (GaN), via chemical vapor deposition (CVD) and atomic layer deposition (ALD). Understanding the decomposition and transformation mechanisms of these precursors is critical for controlling film growth and quality.
Thermal Decomposition Pathways Relevant to Vapor Deposition (e.g., TGA analysis)
The decomposition of gallium amide precursors is generally expected to proceed through the cleavage of the Ga-N bonds and subsequent reactions of the resulting fragments. The specific pathways can be complex and may involve intramolecular elimination reactions or intermolecular condensations, leading to the formation of larger gallium-nitrogen clusters before the final deposition of the gallium-containing material.
| Compound Family | Key Structural Features Influencing Thermal Stability | General TGA Observations |
| Gallium Amidinates | Alkyl chain type, presence of methyl groups, molecular symmetry | Volatility and stability are tunable based on ligand architecture. rsc.org |
| Gallium Amides (general) | Nature of the alkyl or silyl groups on the nitrogen atom | Thermal stability is a key consideration for their use as CVD/ALD precursors. azonano.com |
Gas-Phase and Surface Adsorption Mechanisms in Chemical Vapor Deposition
The mechanisms of film growth in CVD involve both gas-phase reactions of the precursor and surface reactions on the substrate. For gallium amide precursors, gas-phase reactions can lead to the formation of reactive intermediates or oligomeric species before they reach the substrate surface.
Studies on the ALD of GaN using triethylgallium (B73383) (TEG) and ammonia (B1221849) provide a useful model for understanding the surface chemistry that might be involved with a gallium amide precursor. The surface chemistry in this process primarily involves the elimination of ethyl ligands from the TEG upon its pulse, followed by a ligand exchange reaction during the ammonia pulse to form ethane as a byproduct, resulting in an amine-terminated surface. chemrxiv.org
By analogy, when this compound is used as a precursor, it is expected to adsorb onto the substrate surface. The subsequent reaction with a co-reactant (e.g., ammonia for GaN deposition) would likely involve the elimination of diethylamine (B46881) or related species. The surface reactions would proceed in a self-limiting manner in the case of ALD.
The gas-phase decomposition of gallium amides can be influenced by the reactor conditions, such as temperature and pressure. It is plausible that β-hydride elimination could be a decomposition pathway for this compound, leading to the formation of ethene and a gallium hydride species, although this has not been explicitly demonstrated for this compound. The precise nature of the gas-phase and surface reactions will ultimately depend on the specific process parameters and the substrate used.
Theoretical and Computational Chemistry Studies of Gallium Amide Complexes
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials. It allows for the calculation of ground-state properties, molecular geometries, and electronic distributions, providing a foundation for understanding chemical reactivity and physical properties.
Prediction of Molecular Geometries and Energetic Stabilities
DFT calculations are employed to optimize the molecular geometries of gallium amide complexes, predicting stable configurations and relative energetic stabilities of different conformers or isomers. For instance, studies on related gallium complexes, such as [Ga(BQA)₂]PF₆, have involved optimizing their structures to understand their coordination environments, revealing distorted octahedral geometries tandfonline.comtandfonline.com. Similarly, computational analyses of gallium complexes with phosphinate ligands ([GaF(Bn-NODP)]) have confirmed distorted octahedral coordination and have investigated the relative thermodynamic stability of different isomers using DFT nih.govresearchgate.net. These calculations provide crucial bond lengths, bond angles, and dihedral angles, which are essential for interpreting experimental data and predicting the behavior of these compounds.
Analysis of Bonding Characteristics (e.g., Ga-N bond strength, metal-ligand interactions)
Analyzing the nature of chemical bonds, particularly the Ga-N interaction, is a key application of computational methods in gallium amide chemistry. DFT calculations, often coupled with methods like Crystal Orbital Hamilton Population (COHP) analysis, can quantify the strength and character of metal-ligand bonds github.com. Studies on various gallium amide complexes have revealed insights into the sigma-donor and pi-acceptor capabilities of ligands, influencing the Ga-N bond length and strength tandfonline.comnih.govresearchgate.netrsc.org. For example, in [Ga(BQA)₂]PF₆, the Ga-Namido bond (1.966 Å) was found to be shorter and likely stronger than the Ga-Nquinolyl bond (2.086 Å) due to the stronger sigma-donor strength of the amido nitrogen tandfonline.com. Computational studies also explore interatomic charge distributions and orbital interactions, such as π-interactions between transition metal centers and amido substituents in related systems, contributing to a deeper understanding of metal-ligand bonding rsc.org.
Table 1: Representative Ga-N Bond Lengths in Gallium Amide Complexes (Computational Studies)
| Compound / Ligand Type | Ga-N Bond Type | Bond Length (Å) | Reference(s) |
| [Ga(BQA)₂]PF₆ / Quinolylamide | Ga-Namido | 1.966 | tandfonline.com |
| [Ga(BQA)₂]PF₆ / Quinolylamide | Ga-Nquinolyl | 2.086 | tandfonline.com |
| [GaF(Bn-NODP)] / Phosphinate | Ga-N | 2.141–2.153 | nih.govresearchgate.net |
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is indispensable for dissecting complex reaction pathways, including catalytic cycles and precursor decomposition processes, providing detailed mechanistic steps and energetic profiles.
Transition State Analysis for Catalytic and Precursor Decomposition Processes
DFT calculations are employed to locate transition states, which represent the highest energy points along a reaction coordinate. This is crucial for understanding reaction barriers and mechanisms. For gallium compounds, studies have investigated the oxidative addition of element-hydrogen bonds to Ga(I) centers, identifying transition states and elucidating the reaction mechanisms, such as those proposed for amine activation researchgate.net. Similarly, computational analyses of gallium nitride (GaN) precursor decomposition pathways have been performed to understand thin-film growth processes, involving pyrolysis and adduct reactions mdpi.com.
Kinetic and Thermodynamic Insights into Reactivity
By calculating activation energies and reaction enthalpies at stationary points (reactants, intermediates, transition states, products), DFT provides quantitative kinetic and thermodynamic data. For instance, computational studies have revealed high activation barriers for reactions involving Ga(I) species, such as the reaction with H₂, suggesting kinetic stability under certain conditions core.ac.uk. The analysis of reaction energetics helps predict the feasibility and rate of chemical transformations, offering insights into the reactivity of gallium amide complexes in various chemical processes researchgate.netacs.org.
Prediction and Interpretation of Spectroscopic Properties
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules, aiding in the characterization and understanding of their electronic transitions and vibrational modes.
DFT calculations can predict vibrational frequencies, which are directly comparable to experimental Infrared (IR) spectra. For example, studies on related organic molecules containing amide functionalities have shown good agreement between calculated and experimental IR spectra for various bond vibrations, including C=O stretching and C-H stretches mdpi.commdpi.com. TD-DFT calculations are commonly used to predict electronic absorption spectra, such as charge transfer (CT) transitions, which are important for understanding the optical properties of gallium complexes tandfonline.comtandfonline.com. For a gallium quinolylamide complex, TD-DFT predicted a CT absorption band at 466 nm, attributed to ligand-based transitions tandfonline.comtandfonline.com. Furthermore, NMR chemical shifts can be calculated using DFT, providing valuable data for the assignment of ¹H and ¹³C NMR spectra, as demonstrated in studies on complex organic molecules mdpi.com. For gallium complexes with phosphinate ligands, NMR spectroscopy was used, and computational studies can provide a basis for interpreting these signals nih.govresearchgate.net.
Table 2: Predicted Spectroscopic Properties for Related Gallium Complexes or Methodologies
| Property | Value | Method/Context | Reference(s) |
| CT Absorption | 466 nm | TD-DFT prediction | tandfonline.comtandfonline.com |
| N-H Stretch (predicted) | ~3446 cm⁻¹ | DFT (for LSD analog, relevant functional group) | mdpi.com |
| C-H sp³ Stretch (predicted) | 2774–2920 cm⁻¹ | DFT (for LSD analog, relevant functional group) | mdpi.com |
| ¹⁹F NMR Chemical Shift | -176.1 ppm | NMR (for [GaF(Bn-NODP)]) | nih.govresearchgate.net |
| UV-Vis Absorption Edge | 4.10 eV | UV-Vis diffuse reflectance (Ga sulfide (B99878) cluster) | mdpi.com |
Compound List
Gallium diethylamide
[Ga(BQA)₂]PF₆
Bis(8-quinolyl)amine (BQAH)
[Ru(GaTMP)₅]
[Mo(GaTMP)₆]
[LdmpGaI]₂
[Ga(oDFB)]⁺
[Ga(OH)(SO₄)(terpy)(H₂O)] · H₂O
[GaCl(Bn-NODP)]
[GaF(Bn-NODP)]
Lysergic acid diethylamide (LSD)
[C₉H₁₇N₂]₆[Ga₁₀S₁₆(SH)₄]
Based on the provided search results, direct computational studies focusing specifically on "this compound" (likely referring to Ga(N(C2H5)2)3) for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) gas-phase and surface reactions are not prominently found. The available literature primarily details computational investigations of other gallium precursors, such as trimethylgallium (B75665) (TMG) and triethylgallium (B73383) (TEG), and their role in depositing materials like Gallium Nitride (GaN) and Gallium Arsenide (GaAs) bilkent.edu.trdiva-portal.orgcomsol.comnih.govresearchgate.netcomsol.comrsc.orgnthu.edu.tw.
While gallium amide precursors, such as hexakis(dimethylamido)digallium, have been studied for oxide deposition rsc.org, and precursors with diethylamide ligands have been explored for other metal depositions helsinki.fi, specific computational modeling research on this compound in the context of CVD/ALD processes is not evident in the retrieved information.
Therefore, it is not possible to generate a detailed article section with specific research findings and data tables for "this compound" as requested, due to the lack of direct literature on this particular compound for the specified application. The computational chemistry studies found primarily focus on different gallium precursors or related chemical systems.
Applications in Materials Science and Advanced Manufacturing
Precursors for Chemical Vapor Deposition (CVD) of Gallium-Containing Materials
Chemical Vapor Deposition (CVD) is a widely utilized process for producing high-quality, high-performance solid materials, typically thin films. researchwithrutgers.com The selection of the precursor is a critical factor that influences the deposition rate, film uniformity, and purity. researchwithrutgers.com Gallium diethylamide's volatility and reactivity make it a candidate for the CVD of various gallium-based materials.
Gallium Nitride (GaN) is a semiconductor material with a wide bandgap, making it ideal for high-power and high-frequency electronic devices, as well as in optoelectronics like LEDs and laser diodes. The growth of high-quality GaN thin films is commonly achieved through Metal-Organic Chemical Vapor Deposition (MOCVD). While traditional precursors for GaN growth include trimethylgallium (B75665) (TMG) and ammonia (B1221849), research has explored alternative precursors to overcome challenges such as high deposition temperatures and impurity incorporation. researchwithrutgers.comresearchwithrutgers.com
Amido-based gallium precursors, such as this compound, are of interest due to the direct gallium-nitrogen bond which could potentially facilitate lower deposition temperatures and reduce carbon contamination in the resulting GaN films. While specific data for this compound is limited, studies on the related compound, tris(dimethylamido)gallium (III), have demonstrated its potential in depositing polycrystalline GaN films at reduced temperatures. ucsd.edu The use of such precursors in conjunction with a nitrogen source like hydrazine or ammonia plasma can lead to the formation of GaN films. ucsd.edu The diethyl derivative is expected to exhibit similar reactivity, with the ethyl groups potentially influencing the precursor's decomposition pathways and the purity of the deposited film.
Gallium oxide (Ga₂O₃) is a promising ultrawide-bandgap semiconductor for applications in power electronics and deep-ultraviolet photodetectors. mdpi.com Various deposition techniques, including MOCVD and Atomic Layer Deposition (ALD), have been employed to grow Ga₂O₃ thin films. researchgate.net The choice of gallium precursor is crucial for controlling the film's properties.
While direct studies on this compound for Ga₂O₃ deposition are not widely available, research on the analogous compound, hexakis(dimethylamido)digallium ([Ga(NMe₂)₃]₂), has shown successful deposition of amorphous Ga₂O₃ films. rsc.org These films can be crystallized into the stable β-Ga₂O₃ phase upon annealing. researchgate.net The use of an oxygen source, such as water or oxygen plasma, is necessary for the deposition process. It is anticipated that this compound would serve as a viable precursor for Ga₂O₃, with its thermal properties influencing the optimal deposition window.
The III-V group of semiconductors, which includes compounds of elements from Group III (like Gallium) and Group V of the periodic table, are fundamental to many electronic and optoelectronic devices. mdpi.com MOCVD is a key technique for the epitaxial growth of these materials. researchgate.netyoutube.com The versatility of MOCVD allows for the synthesis of binary, ternary, and quaternary III-V compounds by carefully controlling the precursor flows.
This compound, as a gallium source, could theoretically be used in combination with other Group V precursors (e.g., phosphine, arsine) to synthesize other III-V materials like Gallium Phosphide (GaP) or Gallium Arsenide (GaAs). The properties of the resulting thin films would be highly dependent on the deposition conditions and the reactivity of the co-precursors.
Precursors for Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. ALD offers exceptional control over film thickness and uniformity at the atomic level. The choice of precursors is critical in ALD, as they must exhibit specific reactivity and thermal stability.
Amido-based metal precursors are often well-suited for ALD due to their reactivity towards common co-reactants like water and ammonia plasma. While specific ALD processes using this compound are not extensively documented, the related compound hexakis(dimethylamido)digallium has been successfully used for the ALD of Ga₂O₃ and GaN. ucsd.eduresearchgate.net For instance, the ALD of Ga₂O₃ using [Ga(NMe₂)₃]₂ and water has been demonstrated with a growth rate of approximately 1.0 Å/cycle within a temperature window of 170-250 °C. researchgate.net Similarly, amorphous tin-gallium oxide films have been grown by ALD using dimethylamino-metal complexes and water at temperatures between 105–195 °C. diva-portal.org It is expected that this compound would exhibit a similar self-limiting behavior in ALD processes, making it a promising candidate for the precise deposition of thin films.
| Parameter | Value (for [Ga(NMe₂)₃]₂) | Reference |
| Growth Rate (Ga₂O₃) | ~1.0 Å/cycle | researchgate.net |
| ALD Temperature Window (Ga₂O₃) | 170–250 °C | researchgate.net |
| Co-reactant (Ga₂O₃) | Water | researchgate.net |
| Growth Rate (Sn₁₋ₓGaₓOᵧ) | 0.6–0.8 Å/cycle | diva-portal.org |
| ALD Temperature Window (Sn₁₋ₓGaₓOᵧ) | 105–195 °C | diva-portal.org |
| Co-reactant (Sn₁₋ₓGaₓOᵧ) | Water | diva-portal.org |
Development of Novel Precursor Architectures for Advanced Materials
The continuous demand for advanced materials with tailored properties drives the development of novel precursor architectures. The design of these precursors focuses on optimizing their physical and chemical properties for specific deposition processes.
The volatility and thermal stability of a precursor are critical parameters that determine its suitability for vapor deposition techniques. chemrxiv.org An ideal precursor should be sufficiently volatile to be transported into the reaction chamber in the gas phase and thermally stable enough to avoid premature decomposition. smu.ca
The ligand design of a metal-organic precursor plays a crucial role in determining these properties. For this compound, the ethyl groups on the nitrogen atoms influence its volatility and decomposition temperature. Compared to its methyl counterpart, the larger ethyl groups might lead to a slight decrease in volatility. However, the decomposition pathways, such as β-hydride elimination, may become accessible, potentially influencing the deposition chemistry and the purity of the resulting films. The thermal properties of new triazenide analogues of indium and gallium have been shown to be tailorable by the strategic choice of exocyclic nitrogen alkyl substituents, demonstrating the principle of engineering precursor properties through ligand modification. chemrxiv.org
| Property | Desired Characteristic for Vapor Deposition |
| Volatility | Sufficiently high for gas-phase transport at reasonable temperatures. |
| Thermal Stability | Stable enough to prevent gas-phase decomposition before reaching the substrate. |
| Reactivity | Self-limiting surface reactions for ALD; efficient decomposition on the substrate for CVD. |
| Byproducts | Volatile and easily removable from the reaction chamber. |
Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of the requested article.
Extensive searches for scientific literature and data concerning "this compound" and its application as a single-source precursor in materials science and advanced manufacturing have yielded no specific results. Searches were conducted using the compound name, its chemical formula [Ga(N(C2H5)2)3], and various relevant keywords such as "CVD," "thin film," "gallium nitride," "stoichiometric growth," and "precursor structure."
Due to the complete absence of research findings on this compound in the specified contexts, it is not possible to generate the requested article content for the following sections:
Correlation of Precursor Structure with Film Growth Mechanisms and Resulting Material Properties
Without any underlying data, the creation of informative and scientifically accurate content, including the mandatory data tables, is unachievable. The available literature focuses on other gallium precursors, such as gallium dimethylamide or gallium isopropoxide, and general principles of film growth, but provides no specific insights into the behavior or application of this compound. Therefore, the requested article cannot be produced.
Future Research Directions and Emerging Trends
Exploration of Novel Gallium Amide and Amidate Architectures with Tunable Properties
The synthesis of new gallium amide and amidate complexes is a burgeoning field of study. Researchers are moving beyond simple homoleptic structures to design complex molecular architectures with precisely controlled electronic and steric properties. The ability to tune these properties is critical for tailoring precursors to specific applications.
One promising direction is the synthesis of heteroleptic gallium amide complexes, where different amide ligands are coordinated to the same gallium center. This approach allows for a fine-tuning of the molecule's reactivity, volatility, and decomposition pathways. For instance, the introduction of bulky ancillary ligands can enhance the stability of the complex and prevent premature decomposition.
Another area of interest is the development of multinuclear gallium amide clusters. These clusters can serve as single-source precursors for the deposition of complex materials, offering better control over stoichiometry and phase purity. The deliberate design of these architectures can lead to materials with novel properties that are not accessible through traditional co-deposition methods.
Furthermore, the exploration of gallium amidates, which feature a [R'C(O)NR₂]⁻ ligand, offers another avenue for tuning the properties of gallium precursors. The presence of the carbonyl group can influence the coordination chemistry and thermal decomposition behavior of the complex, providing an additional handle for molecular design.
Future work in this area will likely focus on:
The synthesis and characterization of a wider range of gallium amide and amidate complexes with diverse organic substituents.
Investigating the relationship between the molecular structure of these complexes and their resulting physical and chemical properties.
The use of these novel architectures as precursors for the synthesis of advanced materials with tailored functionalities.
Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies
Understanding the fundamental chemical and physical processes that occur during the transformation of gallium diethylamide from a molecular precursor to a solid-state material is crucial for optimizing deposition processes and improving material quality. Advanced in-situ characterization techniques are becoming indispensable tools for gaining real-time insights into these complex reaction mechanisms.
Techniques such as in-situ infrared (IR) spectroscopy, mass spectrometry, and quartz crystal microbalance (QCM) can provide valuable information about the gas-phase and surface reactions that occur during chemical vapor deposition (CVD) and atomic layer deposition (ALD). dtic.mil For example, in-situ studies can help identify reaction intermediates, byproducts, and surface-adsorbed species, shedding light on the decomposition pathways of this compound. dtic.mil
Synchrotron-based techniques, such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), offer powerful capabilities for probing the structural evolution of the growing film in real-time. These techniques can provide information on the crystallinity, phase, and local atomic environment of the material as it forms, enabling a deeper understanding of the nucleation and growth processes.
The data gathered from these in-situ studies is critical for developing and validating kinetic models of the deposition process. These models can then be used to predict the influence of various process parameters on the growth rate, composition, and properties of the resulting material, facilitating a more rational and efficient process optimization.
Key future developments in this area are expected to include:
The development of novel in-situ characterization setups that allow for simultaneous measurement of multiple parameters under realistic deposition conditions.
The application of advanced data analysis techniques, including machine learning, to extract meaningful information from complex in-situ datasets.
The integration of in-situ characterization with computational modeling to create a comprehensive and predictive understanding of the deposition process.
Rational Design of High-Performance Precursors for Next-Generation Electronic and Optoelectronic Devices
Gallium nitride (GaN) and related alloys are key materials for a wide range of high-performance electronic and optoelectronic devices, including high-frequency transistors, light-emitting diodes (LEDs), and laser diodes. navitassemi.comwikipedia.orgeuropa.eu The performance of these devices is critically dependent on the quality of the semiconductor material, which in turn is heavily influenced by the choice of the precursor. This compound is a promising candidate as a precursor for the deposition of GaN and other gallium-containing materials.
The rational design of this compound-based precursors is focused on optimizing their properties for specific deposition techniques, such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). powerelectronicsnews.com Key properties that need to be tailored include:
Volatility and Thermal Stability: The precursor must have sufficient vapor pressure to be transported into the reactor but also be stable enough to avoid premature decomposition.
Decomposition Temperature: A lower decomposition temperature is often desirable to reduce the thermal budget of the deposition process and enable growth on temperature-sensitive substrates.
Reactivity: The precursor should react cleanly and efficiently with the co-reactant (e.g., ammonia) to produce the desired material with minimal incorporation of impurities.
One strategy for rationally designing improved precursors is to modify the ligands attached to the gallium center. For example, the introduction of fluorine atoms into the ethyl groups of the diethylamide ligand could potentially lower the decomposition temperature and reduce carbon contamination in the resulting film.
Another approach is the development of single-source precursors that contain both gallium and nitrogen within the same molecule. These precursors can simplify the deposition process and potentially lead to lower growth temperatures and improved material quality.
The table below summarizes some key properties of common gallium precursors used in MOCVD and ALD, highlighting the need for rationally designed alternatives like modified this compound.
| Precursor | Chemical Formula | Boiling Point (°C) | Decomposition Temperature (°C) | Key Advantages | Key Disadvantages |
| Trimethylgallium (B75665) (TMG) | Ga(CH₃)₃ | 55.7 | >450 | High vapor pressure, well-established process | High carbon incorporation, pyrophoric |
| Triethylgallium (B73383) (TEG) | Ga(C₂H₅)₃ | 143 | ~250-300 | Lower carbon incorporation than TMG | Lower vapor pressure than TMG |
| This compound (conceptual) | Ga(N(C₂H₅)₂)₃ | N/A | N/A | Potentially lower carbon, direct Ga-N bond | Properties need to be optimized |
Future research in this area will be directed towards:
Synthesizing and evaluating a wide range of this compound derivatives with tailored properties.
Developing a deeper understanding of the structure-property relationships in these precursors.
Demonstrating the use of these rationally designed precursors for the growth of high-quality electronic and optoelectronic materials.
Integration of Experimental and Quantum Chemical Approaches for Predictive Synthesis and Materials Discovery
The synergy between experimental synthesis and quantum chemical calculations is becoming an increasingly powerful paradigm for the predictive design of new molecules and materials. rsc.org In the context of this compound, this integrated approach can accelerate the discovery and development of novel precursors and materials with desired properties.
Quantum chemical methods, such as density functional theory (DFT), can be used to predict a wide range of properties of this compound and its derivatives, including their molecular structure, vibrational frequencies, and thermochemical data. mdpi.comresearchgate.net These calculations can provide valuable insights into the stability, reactivity, and decomposition pathways of different precursor candidates, guiding experimental efforts towards the most promising molecules. researchgate.net
For example, DFT calculations can be used to screen a virtual library of potential this compound derivatives to identify those with the optimal combination of volatility, thermal stability, and reactivity for a particular application. nih.gov This computational pre-screening can significantly reduce the number of experiments that need to be performed, saving time and resources.
Furthermore, quantum chemical simulations can be used to model the reaction mechanisms of the deposition process at the atomic level. These simulations can provide a detailed understanding of the elementary steps involved in the transformation of the precursor into the final material, complementing the information obtained from in-situ characterization experiments.
The integration of experimental and computational approaches creates a feedback loop where experimental results are used to validate and refine the computational models, and the models are used to guide future experiments. This iterative process can lead to a rapid acceleration of the materials discovery and development cycle.
Future directions in this integrated approach will involve:
The development of more accurate and efficient quantum chemical methods for modeling complex chemical systems.
The use of machine learning and artificial intelligence to analyze large datasets from both experiments and calculations to identify hidden trends and correlations.
The creation of comprehensive databases of experimental and computational data for gallium amide and amidate compounds to facilitate data-driven materials design.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing gallium diethylamide in laboratory settings?
- Methodological Answer : this compound synthesis typically involves organometallic reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. A standard procedure includes reacting gallium trichloride with lithium diethylamide in anhydrous tetrahydrofuran (THF), followed by vacuum distillation for purification. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and X-ray crystallography for bond geometry analysis. Ensure purity via elemental analysis and mass spectrometry .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To analyze ligand environments and electronic structure (e.g., , , and NMR).
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.
- X-ray Diffraction : To resolve crystal lattice parameters and coordination geometry.
Cross-reference results with computational models (e.g., density functional theory) to validate findings .
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer : Store this compound in airtight, moisture-free containers under inert gas. Conduct reactions in gloveboxes or Schlenk lines to avoid hydrolysis. Use calorimetry to assess thermal stability and differential scanning calorimetry (DSC) to identify decomposition thresholds. Safety protocols must align with institutional guidelines for pyrophoric and air-sensitive compounds .
Advanced Research Questions
Q. What experimental designs mitigate challenges in studying this compound’s reactivity with Lewis acids?
- Methodological Answer : Design kinetic studies using stopped-flow techniques to monitor rapid ligand-exchange reactions. Pair with in situ Fourier-transform infrared (FTIR) spectroscopy to track intermediate species. Control variables such as solvent polarity and temperature to isolate reaction mechanisms. Validate results via isotopic labeling (e.g., -labeled amines) and computational kinetics simulations .
Q. How can conflicting data on this compound’s thermodynamic properties be resolved?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Address this by:
- Replicating Studies : Use high-purity reagents and standardized calorimetry protocols.
- Cross-Validation : Compare results from multiple methods (e.g., combustion calorimetry vs. computational enthalpy calculations).
- Meta-Analysis : Aggregate published data to identify outliers and systemic biases.
Document experimental conditions (e.g., solvent, temperature) meticulously .
Q. What advanced analytical methods improve detection limits for gallium in complex matrices?
- Methodological Answer : Laser-induced breakdown spectroscopy (LIBS) coupled with convolutional neural networks (CNNs) enables rapid, sensitive detection of gallium in plutonium matrices, achieving a limit of detection (LOD) of 0.05 wt%. This machine-learning approach identifies spectral signatures obscured by matrix interference, outperforming traditional atomic absorption spectroscopy (AAS) .
Q. How do researchers validate the catalytic efficiency of this compound in organic transformations?
- Methodological Answer : Conduct turnover frequency (TOF) and turnover number (TON) analyses under controlled catalytic cycles. Use gas chromatography-mass spectrometry (GC-MS) to quantify reaction products and inductively coupled plasma mass spectrometry (ICP-MS) to track gallium leaching. Compare performance with known catalysts (e.g., aluminum or indium analogs) to benchmark efficacy .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in this compound research?
- Methodological Answer : Provide detailed supplementary materials, including raw spectral data, crystallographic files (CIFs), and step-by-step synthesis videos. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) with timestamped entries and version control .
Q. How should researchers address ethical considerations in this compound studies?
- Methodological Answer : Obtain institutional review board (IRB) approval for studies involving biological systems. Disclose potential hazards (e.g., toxicity, environmental impact) in publications. Follow the ACS Ethical Guidelines for chemical research, emphasizing transparency in data reporting and conflict of interest declarations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
